molecular formula C33H21N5O2S2 B2401222 N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide CAS No. 477578-93-1

N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide

Cat. No.: B2401222
CAS No.: 477578-93-1
M. Wt: 583.68
InChI Key: VAJSSJIWGPVUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine-2,6-dicarboxamide core with two benzo[d]thiazol-2-yl)phenyl groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Properties

IUPAC Name

2-N,6-N-bis[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21N5O2S2/c39-30(35-22-12-3-1-10-20(22)32-37-24-14-5-7-18-28(24)41-32)26-16-9-17-27(34-26)31(40)36-23-13-4-2-11-21(23)33-38-25-15-6-8-19-29(25)42-33/h1-19H,(H,35,39)(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJSSJIWGPVUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=NC(=CC=C4)C(=O)NC5=CC=CC=C5C6=NC7=CC=CC=C7S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.